Welcome to the BenchChem Online Store!
molecular formula C34H38N4O6 B191378 Hematoporphyrin CAS No. 14459-29-1

Hematoporphyrin

Cat. No. B191378
M. Wt: 598.7 g/mol
InChI Key: KFKRXESVMDBTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04866168

Procedure details

The process of claim 1 wherein hematoporphyrin derivative is prepared by adding a first mixture of acetic acid and sulfuric acid to hematoporphyrin hydrochloride, stirring for one hour to obtain a second mixture, adding the second mixture to a solution of 5% soldium acetate to obtain a red precipitate, and recovering the red precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[C:25]2[NH:26][C:9](=[CH:10][C:11]3[C:40]([CH3:41])=[C:39]([CH2:42][CH2:43][C:44]([OH:46])=[O:45])[C:13](=[CH:14][C:15]4[C:32]([CH2:33][CH2:34][C:35]([OH:37])=[O:36])=[C:31]([CH3:38])[C:17](=[CH:18][C:19]5[NH:23][C:22]([CH:24]=2)=[C:21]([CH:27]([OH:29])[CH3:28])[C:20]=5[CH3:30])[N:16]=4)[N:12]=3)[C:8]=1[CH:47]([OH:49])[CH3:48].Cl.C([O-])(=O)C>C(O)(=O)C>[CH3:30][C:20]1[C:21]([CH:27]([OH:29])[CH3:28])=[C:22]2[NH:23][C:19]=1[CH:18]=[C:17]1[C:31]([CH3:38])=[C:32]([CH2:33][CH2:34][C:35]([OH:37])=[O:36])[C:15]([CH:14]=[C:13]3[N:12]=[C:11]([CH:10]=[C:9]4[C:8]([CH:47]([OH:49])[CH3:48])=[C:7]([CH3:6])[C:25](=[CH:24]2)[NH:26]4)[C:40]([CH3:41])=[C:39]3[CH2:42][CH2:43][C:44]([OH:46])=[O:45])=[N:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
to obtain a second mixture
ADDITION
Type
ADDITION
Details
adding the second mixture to a solution of 5%
CUSTOM
Type
CUSTOM
Details
to obtain a red precipitate
CUSTOM
Type
CUSTOM
Details
recovering the red precipitate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C2C=C3N=C(C=C4C(=C(C(=N4)C=C5NC(=CC(=C1C(C)O)N2)C(=C5C(C)O)C)C)CCC(=O)O)C(=C3C)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.